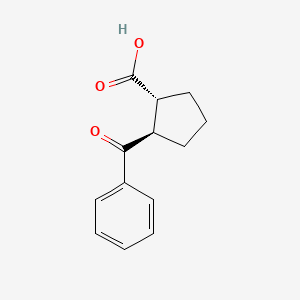

(1R,2R)-2-Benzoylcyclopentane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics .

Synthesis Analysis

Synthesis analysis involves understanding the methods and reactions used to create the compound. This could involve various types of chemical reactions, catalysts, and conditions .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes studying the reagents, products, and conditions of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation .Applications De Recherche Scientifique

Synthesis and Configuration

- Absolute Configuration Studies : (1R,2R)-2-Benzoylcyclopentane-1-carboxylic acid has been studied in terms of its absolute configuration. For instance, the decarboxylation of related compounds helped establish the absolute configuration of certain cyclopropane-carboxylic acids, which can relate to understanding the stereochemistry of (1R,2R)-2-Benzoylcyclopentane-1-carboxylic acid (Aratani, Nakanisi, & Nozaki, 1970).

Enzymatic Synthesis and Inhibition

- Enzymatic Synthesis and Inhibition : Certain amino acids, structurally related to (1R,2R)-2-Benzoylcyclopentane-1-carboxylic acid, have been found to inhibit the enzymatic synthesis of S-adenosyl-L-methionine, a key biochemical process. These findings contribute to the understanding of enzyme interaction with cyclopentane derivatives (Coulter, Lombardini, Sufrin, & Talalay, 1974).

Chemical Reduction Processes

- Reduction of Benzoylcyclopentene : Research involving the Clemmensen reduction of 2-benzoylcyclopentene-1-carboxylic acid, a compound closely related to (1R,2R)-2-Benzoylcyclopentane-1-carboxylic acid, has provided insights into the chemical reduction processes and the resulting products, which is significant for the understanding of the reactivity of such compounds (Ohkata & Hanafusa, 1970).

Cyclopropanation Studies

- Palladium-Catalyzed Cyclopropanation : The study of palladium-catalyzed cyclopropanation of α,β-unsaturated carboxylic acids, including those related to (1R,2R)-2-Benzoylcyclopentane-1-carboxylic acid, helps understand stereoselective synthesis which is crucial in organic chemistry and pharmaceutical development (Vallgårda, Appelberg, Csöregh, & Hacksell, 1994).

Biocatalysis and Enzymatic Reactions

- Enzymatic Reduction of Benzoyl-CoA : Benzoyl-coenzyme A, a key intermediate in anaerobic aromatic metabolism, undergoes reduction to alicyclic compounds. Studies on this enzymatic process provide insights into the biological reduction mechanisms which can be relevant for understanding the metabolism of benzoylcyclopentane derivatives (Koch, Eisenreich, Bacher, & Fuchs, 1993).

Safety And Hazards

Propriétés

IUPAC Name |

(1R,2R)-2-benzoylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-12(9-5-2-1-3-6-9)10-7-4-8-11(10)13(15)16/h1-3,5-6,10-11H,4,7-8H2,(H,15,16)/t10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRHBCOBGFZPAI-GHMZBOCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-Benzoylcyclopentane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.